5-Methoxypyrimidin-4-amine chemical properties and structure
5-Methoxypyrimidin-4-amine chemical properties and structure
An In-Depth Technical Guide to 5-Methoxypyrimidin-4-amine: Chemical Properties, Structure, and Applications
Introduction
5-Methoxypyrimidin-4-amine (CAS No. 6629-26-1) is a substituted pyrimidine that serves as a crucial heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyrimidine nucleus is a privileged scaffold, forming the core structure of nucleobases uracil, thymine, and cytosine, and is consequently found in a vast array of biologically active compounds.[1] The specific arrangement of the amino and methoxy groups on the pyrimidine ring in 5-Methoxypyrimidin-4-amine imparts a unique electronic and steric profile, making it a valuable synthon for developing novel therapeutic agents.
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-Methoxypyrimidin-4-amine. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information and leverages data from structurally related analogues to provide field-proven insights for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of 5-Methoxypyrimidin-4-amine are foundational to its reactivity and its utility as a molecular scaffold.
Molecular Structure
The molecule consists of a pyrimidine ring substituted with an amino group at position 4 and a methoxy group at position 5. This substitution pattern is critical for its role as a pharmacophore, enabling specific hydrogen bonding interactions with biological targets.
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Molecular Formula: C₅H₇N₃O
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Molecular Weight: 125.13 g/mol
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IUPAC Name: 5-methoxypyrimidin-4-amine
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CAS Number: 6629-26-1[2]
Physicochemical Data
The properties of 5-Methoxypyrimidin-4-amine are summarized below. It is important to note that while some data is reported, other values are predicted based on the analysis of structurally similar pyrimidines, such as 5-fluoro-2-methoxypyrimidin-4-amine and 5-methoxy-2-methylpyrimidin-4-amine.[3][4]
| Property | Value / Observation | Source / Note |
| Appearance | White powder or granule | [2] |
| Melting Point | 93-99 °C | Data for the related 5-methoxy-2-methylpyrimidin-4-amine[4] |
| Boiling Point | ~253 °C (Predicted) | Data for the related 5-methoxy-2-methylpyrimidin-4-amine[4] |
| Solubility | Soluble in polar organic solvents like DMSO and Methanol. | Inferred from related compounds[3][5] |
| pKa | ~6.08 (Predicted) | Predicted for the related 5-methoxy-2-methylpyrimidin-4-amine[4] |
| Purity | Typically >98% | [2] |
Synthesis and Reactivity
The synthesis of substituted pyrimidines is a well-established area of organic chemistry. While specific, peer-reviewed synthetic procedures for 5-Methoxypyrimidin-4-amine are not extensively documented, a plausible synthetic strategy can be designed based on known pyrimidine chemistry.
Proposed Synthetic Workflow
A common and effective method for constructing the 4-aminopyrimidine scaffold involves the cyclization of a suitable three-carbon precursor with a guanidine or urea derivative. A hypothetical, yet chemically sound, pathway is illustrated below. This approach leverages readily available starting materials and employs robust, high-yielding chemical transformations.
Caption: Hypothetical synthetic workflow for 5-Methoxypyrimidin-4-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for pyrimidine synthesis.[6] Researchers should perform small-scale trials to optimize reaction conditions, including solvent, temperature, and reaction time.
Step 1: Synthesis of 2-cyano-3-methoxyacrylamide
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To a stirred solution of malononitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
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Carefully add methyl formate (1.2 eq) and continue stirring at room temperature overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to form 5-Methoxypyrimidin-4-amine
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Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.
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Add formamidine acetate (1.5 eq) and a base (e.g., potassium carbonate, 2.0 eq).
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Heat the mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate and purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-Methoxypyrimidin-4-amine.
Chemical Reactivity
The reactivity of 5-Methoxypyrimidin-4-amine is dictated by its functional groups:
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4-Amino Group: This primary amine is a nucleophile and can readily participate in reactions such as N-alkylation, N-acylation, and formation of Schiff bases. It is also a key hydrogen bond donor for interactions with biological targets.
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Pyrimidine Ring: The electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, although the nitrogen atoms in the ring are deactivating. The ring can also undergo nucleophilic aromatic substitution, particularly if a leaving group is present.
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5-Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 5-hydroxypyrimidine derivative, opening avenues for further functionalization.
Applications in Drug Discovery
The 4-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[7]
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as ATP. The 4-aminopyrimidine core is an excellent bioisostere for the adenine base of ATP, capable of forming critical hydrogen bonds with the "hinge region" of the kinase active site. The substituents at the C2, C5, and C6 positions can then be modified to achieve potency and selectivity for the target kinase. The methoxy group at the C5 position of 5-Methoxypyrimidin-4-amine can provide steric hindrance and favorable electronic properties to enhance binding affinity and selectivity for specific kinases.[8]
Signaling Pathway Interaction
Derivatives of substituted pyrimidines have been developed as potent inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are key drivers in non-small cell lung cancer (NSCLC).[8] The diagram below illustrates the general principle of how a pyrimidine-based inhibitor can block a signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
Other Therapeutic Areas
Beyond oncology, the pyrimidine scaffold is integral to the development of:
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Antimicrobial Agents: By mimicking endogenous nucleobases, pyrimidine derivatives can interfere with microbial DNA/RNA synthesis.[1]
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Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy.[1]
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Anti-inflammatory Drugs: Certain derivatives have shown potent anti-inflammatory properties.[1]
Spectroscopic Profile and Safety
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shift / Signal | Assignment |
| ¹H NMR | δ ~7.8-8.0 ppm (s, 1H)δ ~7.5-7.7 ppm (s, 1H)δ ~5.5-6.5 ppm (br s, 2H)δ ~3.8-4.0 ppm (s, 3H) | Pyrimidine C2-HPyrimidine C6-H-NH₂ (amine)-OCH₃ (methoxy) |
| ¹³C NMR | δ ~155-160 ppmδ ~150-155 ppmδ ~140-145 ppmδ ~120-125 ppmδ ~55-60 ppm | Pyrimidine C4Pyrimidine C2Pyrimidine C6Pyrimidine C5-OCH₃ (methoxy) |
| IR (cm⁻¹) | ~3400-3250 (two bands)~1650-1580 (strong)~1250-1200 (strong) | N-H stretching (primary amine)N-H bending (primary amine)Aryl C-O stretching |
| Mass Spec. | m/z = 125 (M⁺)m/z = 110 (M⁺ - CH₃)m/z = 96 (M⁺ - CHO) | Molecular IonLoss of methyl radicalLoss of formyl radical |
Safety and Handling
As with any chemical reagent, 5-Methoxypyrimidin-4-amine should be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.[10] Based on safety data for similar aminopyrimidine compounds, the following precautions are advised.[11]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]
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First Aid (General):
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]
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Skin Contact: Wash off immediately with plenty of soap and water.[11]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]
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Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[11]
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Conclusion and Future Outlook
5-Methoxypyrimidin-4-amine is a valuable and versatile building block for chemical synthesis and drug discovery. Its 4-aminopyrimidine core serves as a proven scaffold for targeting a wide range of biological entities, most notably protein kinases. While comprehensive characterization data for this specific molecule is sparse, its structural similarity to numerous successful pharmacophores underscores its potential. Future research efforts focused on developing efficient, scalable syntheses and exploring the derivatization of this compound will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential. The strategic functionalization of the C2 and C6 positions, in particular, represents a promising avenue for generating libraries of compounds for high-throughput screening against various disease targets.
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National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available from: [Link]
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